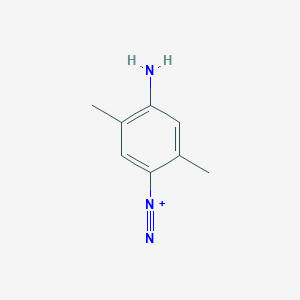![molecular formula C14H20O2 B14484418 2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 65961-36-6](/img/structure/B14484418.png)
2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a phenyl ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a methoxyphenyl compound with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetone and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Propanone, 1-(4-methoxyphenyl)-
- 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
Uniqueness
2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methoxy group and isobutyl substituent on the phenyl ring differentiate it from other similar compounds, leading to unique reactivity and applications .
Properties
CAS No. |
65961-36-6 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)14(15)11(3)16-4/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
QOQNDFZZPWNJON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


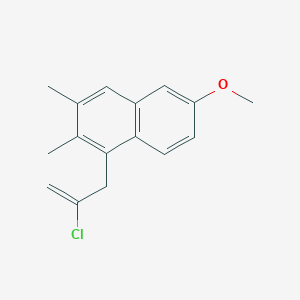
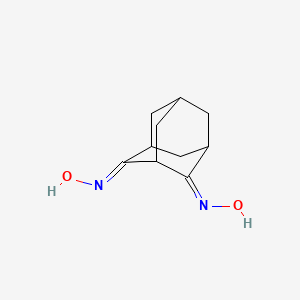
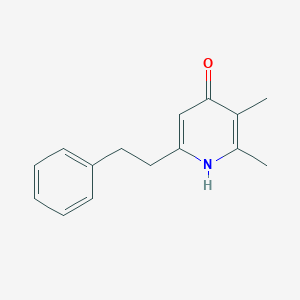
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

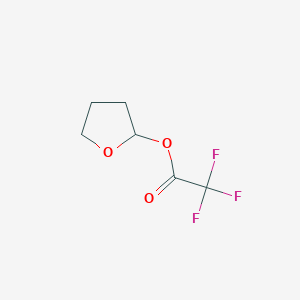
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
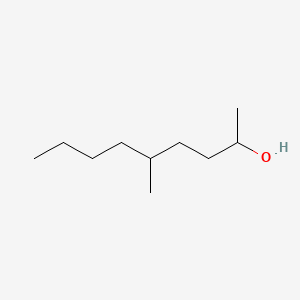
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
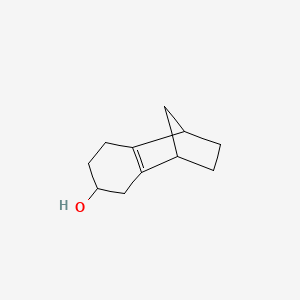
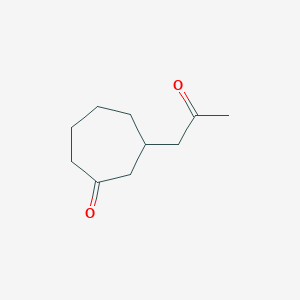
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
